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molecular formula C10H10OS B024674 2-(1-Benzothiophen-5-yl)ethan-1-ol CAS No. 96803-30-4

2-(1-Benzothiophen-5-yl)ethan-1-ol

Cat. No. B024674
M. Wt: 178.25 g/mol
InChI Key: DSZAQLDIEKUEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951963B2

Procedure details

To 340 mL of tetrahydrofuran was suspended 50.2 g of sodium borohydride, to which were dropped tetrahydrofuran (340 mL) solution of 170 g of (1-benzothiophen-5-yl)acetic acid, and 65.1 g of sulfuric acid successively, which was then stirred at room temperature for 2.5 hours. To this reaction mixture was dropwise added 85 mL of acetone, which was then stirred for 30 minutes. Thereto were added 510 mL of water and 680 mL of toluene. The organic layer was separated, to which was added 510 mL of water, and the pH was adjusted to 12 with 48 mL of 20% (w/w) sodium hydroxide aqueous solution. The organic layer was separated, and washed with water, followed by distilling off the solvent. Thereto were added cyclohexane and toluene. The precipitate was collected by filtration to provide 135 g of 2-(1-benzothiophen-5-yl)ethanol as white solid form.
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
reactant
Reaction Step Three
Quantity
170 g
Type
reactant
Reaction Step Three
Quantity
65.1 g
Type
reactant
Reaction Step Three
Quantity
680 mL
Type
solvent
Reaction Step Four
Name
Quantity
510 mL
Type
solvent
Reaction Step Four
Quantity
85 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O1CCCC1.[BH4-].[Na+].[S:8]1[C:12]2[CH:13]=[CH:14][C:15]([CH2:17][C:18](O)=[O:19])=[CH:16][C:11]=2[CH:10]=[CH:9]1.S(=O)(=O)(O)O>C1(C)C=CC=CC=1.O.CC(C)=O>[S:8]1[C:12]2[CH:13]=[CH:14][C:15]([CH2:17][CH2:18][OH:19])=[CH:16][C:11]=2[CH:10]=[CH:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
340 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
50.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
340 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
170 g
Type
reactant
Smiles
S1C=CC2=C1C=CC(=C2)CC(=O)O
Name
Quantity
65.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
680 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
510 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
85 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was then stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated, to which
ADDITION
Type
ADDITION
Details
was added 510 mL of water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
ADDITION
Type
ADDITION
Details
Thereto were added cyclohexane and toluene
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
S1C=CC2=C1C=CC(=C2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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